molecular formula C20H16N4O2S2 B11763021 N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11763021
M. Wt: 408.5 g/mol
InChI Key: CCRRMIWPDYTCEV-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the triazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group (-SH) in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the sulfonamide group is particularly significant as it is a known pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide
  • N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)ethanesulfonamide

Uniqueness

Compared to similar compounds, N-(4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups. The presence of both the triazole ring and the benzenesulfonamide moiety provides a distinct set of chemical properties, making it particularly versatile in various applications.

Properties

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H16N4O2S2/c25-28(26,18-9-5-2-6-10-18)23-16-13-11-15(12-14-16)19-21-22-20(27)24(19)17-7-3-1-4-8-17/h1-14,23H,(H,22,27)

InChI Key

CCRRMIWPDYTCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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